双(4-乙炔基苯基)乙炔

描述

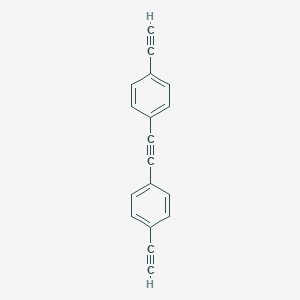

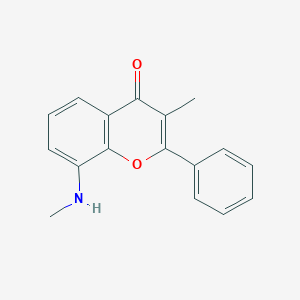

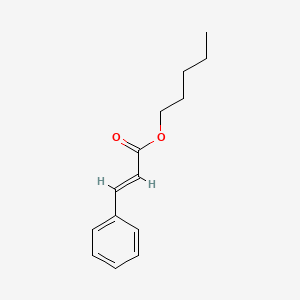

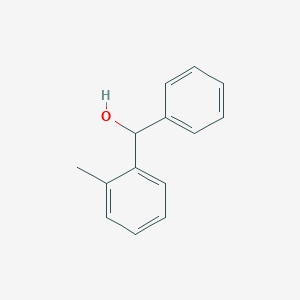

Bis(4-ethynylphenyl)acetylene is a chemical compound with the molecular formula C18H10 . It is a versatile compound that finds wide applications in scientific research. Its unique structure enables it to be employed in various fields such as organic synthesis, materials science, and biomedical research.

Synthesis Analysis

The synthesis of Bis(4-ethynylphenyl)acetylene involves the use of catalysts and specific reaction conditions . For instance, one approach involves the Diels–Alder polycondensation of multifunctional ethynyl-containing monomers of different spatial architecture with bis(cyclopentadienone)s . Another method involves the use of a TaBr5 catalyst .

Chemical Reactions Analysis

Bis(4-ethynylphenyl)acetylene can participate in various chemical reactions. It can serve as a precursor molecule for the synthesis of a wide variety of chemicals . It is known to be the simplest alkyne, and alkynes are most prone to coupling and addition reactions .

Physical And Chemical Properties Analysis

Bis(4-ethynylphenyl)acetylene has a molecular weight of 226.272 . It has a predicted boiling point of 355.7°C and a melting point of 186-190°C . The density is predicted to be 1.12g/cm3 .

科学研究应用

Advanced Functional Polymers

Bis(4-ethynylphenyl)acetylene is a monomer that can be polymerized to create acetylenic polymers . These polymers are known for their electronically unsaturated fused rings, which confer versatile optoelectronic properties and advanced functionalities . They are used in:

Organic Synthesis

In organic synthesis, Bis(4-ethynylphenyl)acetylene serves as a building block for:

- Cross-coupling reactions : The compound can participate in palladium-catalyzed Sonogashira coupling, which is essential for creating complex organic molecules, including pharmaceuticals .

Material Science

In material science, Bis(4-ethynylphenyl)acetylene finds applications in:

安全和危害

未来方向

Bis(4-ethynylphenyl)acetylene has promising potential in various applications. For instance, it can be used to construct porous polyphenylenes, which have a wide range of applications including gas capture and separation, photovoltaics, chemical sensing, and catalysis . The development of new catalyst systems and synthetic routes is critically important to expand the family of acetylenic polymers .

属性

IUPAC Name |

1-ethynyl-4-[2-(4-ethynylphenyl)ethynyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10/c1-3-15-5-9-17(10-6-15)13-14-18-11-7-16(4-2)8-12-18/h1-2,5-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIVNHSGJOJLJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70478893 | |

| Record name | Bis(4-ethynylphenyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(4-ethynylphenyl)acetylene | |

CAS RN |

153295-62-6 | |

| Record name | Bis(4-ethynylphenyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol](/img/structure/B123479.png)

![2-(3-Hydroxybutan-2-yl)-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B123480.png)